molecular formula C6H7F3N2O2 B12331474 1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione

1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12331474
M. Wt: 196.13 g/mol
InChI Key: MTXRZXOCONMJLZ-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that contains a diazinane ring with a trifluoromethyl group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of a trifluoromethyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Properties

Molecular Formula

C6H7F3N2O2

Molecular Weight

196.13 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H7F3N2O2/c1-11-3(6(7,8)9)2-4(12)10-5(11)13/h3H,2H2,1H3,(H,10,12,13)

InChI Key

MTXRZXOCONMJLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)NC1=O)C(F)(F)F

Origin of Product

United States

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